Cas no 7148-11-0 (2-Cyclohexen-1-one,2,2'-(phenylmethylene)bis[3-hydroxy-5-methyl-)

2-Cyclohexen-1-one,2,2'-(phenylmethylene)bis[3-hydroxy-5-methyl- structure
7148-11-0 structure
Product name:2-Cyclohexen-1-one,2,2'-(phenylmethylene)bis[3-hydroxy-5-methyl-
CAS No:7148-11-0
MF:C21H24O4
MW:340.412866592407
CID:576044
PubChem ID:231532

2-Cyclohexen-1-one,2,2'-(phenylmethylene)bis[3-hydroxy-5-methyl- Chemical and Physical Properties

Names and Identifiers

    • 3-hydroxy-2-[(2-hydroxy-4-methyl-6-oxocyclohexen-1-yl)-phenylmethyl]-5-methylcyclohex-2-en-1-one
    • 2,2'-(phenylmethanediyl)bis(3-hydroxy-5-methylcyclohex-2-en-1-one)
    • AC1L5LWH
    • AC1Q6CD1
    • AR-1D0195
    • CTK5D4285
    • HMS3088A13
    • NSC27934
    • CHEMBL1869545
    • DTXSID30282771
    • MLS002639196
    • SMR001548643
    • NSC-27934
    • 7148-11-0
    • 2-Cyclohexen-1-one,2,2'-(phenylmethylene)bis[3-hydroxy-5-methyl-
    • Inchi: InChI=1S/C21H24O4/c1-12-8-15(22)20(16(23)9-12)19(14-6-4-3-5-7-14)21-17(24)10-13(2)11-18(21)25/h3-7,12-13,19,22,24H,8-11H2,1-2H3
    • InChI Key: MPEXTZXBEWWPTF-UHFFFAOYSA-N
    • SMILES: CC1CC(=C(C(=O)C1)C(C2=CC=CC=C2)C3=C(CC(CC3=O)C)O)O

Computed Properties

  • Exact Mass: 340.16752
  • Monoisotopic Mass: 340.167
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 576
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 74.6Ų
  • XLogP3: 2.9

Experimental Properties

  • Density: 1.26
  • Boiling Point: 528.5°C at 760 mmHg
  • Flash Point: 287.5°C
  • Refractive Index: 1.617
  • PSA: 74.6
  • LogP: 4.39240

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